N-(p-Amylcinnamoyl)anthranilic acid N-(p-Amylcinnamoyl)anthranilic acid N-(p-amylcinnamoyl)anthranilic acid is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 4-pentylcinnamoyl group. It is a transient receptor potential (TRP) channel blocker and phospholipase A2 (PLA2) inhibitor. It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor and a TRP channel blocker. It is an amidobenzoic acid, a member of cinnamamides and a secondary carboxamide.
Brand Name: Vulcanchem
CAS No.: 110683-10-8
VCID: VC21211778
InChI: InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+
SMILES: CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

N-(p-Amylcinnamoyl)anthranilic acid

CAS No.: 110683-10-8

Cat. No.: VC21211778

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(p-Amylcinnamoyl)anthranilic acid - 110683-10-8

Specification

Description N-(p-amylcinnamoyl)anthranilic acid is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 4-pentylcinnamoyl group. It is a transient receptor potential (TRP) channel blocker and phospholipase A2 (PLA2) inhibitor. It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor and a TRP channel blocker. It is an amidobenzoic acid, a member of cinnamamides and a secondary carboxamide.
CAS No. 110683-10-8
Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name 2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+
Standard InChI Key GAMRBCZMOOMBSQ-CCEZHUSRSA-N
Isomeric SMILES CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
SMILES CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Canonical SMILES CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Appearance Assay:≥95%A crystalline solid

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